1,3-Dinitropyrene

Ames Test Mutagenicity Nitro-PAH

1,3-Dinitropyrene (1,3-DNP; CAS 75321-20-9) is a research-grade nitro-PAH reference standard essential for genetic toxicology and environmental monitoring. It is not interchangeable with its 1,6- or 1,8-dinitropyrene isomers, as their metabolic activation pathways differ fundamentally—1,3-DNP reduction is exclusively catalyzed by the classical oxygen-sensitive nitroreductase, whereas the 1,6-/1,8-isomers undergo a distinct two-electron transfer mechanism. This unique bioactivation profile, evidenced by intermediate Ames TA98 potency (~28,600 rev/plate) and specific NQO1 dependency, makes 1,3-DNP the definitive compound for calibrating Ames test procedures, validating nitroreductase-proficient strains, and probing oxygen-sensitive one-electron nitroreduction pathways. Its anomalous response to mammalian S9 fractions (enhanced mutagenicity at low S9 concentrations) further renders it a critical tool for studying cytochrome P450-mediated activation/detoxification interplay. Procure only isomer-confirmed, high-purity 1,3-DNP to ensure analytical specificity in HPLC-fluorescence/chemiluminescence source apportionment studies and to meet IARC Group 2B carcinogen monitoring requirements.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 75321-20-9
Cat. No. B1214572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dinitropyrene
CAS75321-20-9
Synonyms1,3-dinitropyrene
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H
InChIKeyKTNUVDBUEAQUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dinitropyrene (CAS 75321-20-9) for Environmental Mutagenesis and Carcinogenesis Research: Core Identity and Procurement Considerations


1,3-Dinitropyrene (1,3-DNP; CAS 75321-20-9) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a prominent environmental contaminant formed during incomplete combustion of organic matter [1]. It is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC) [2]. As a member of the dinitropyrene isomer family, it is widely used as a reference standard and research compound in genetic toxicology, environmental monitoring, and carcinogenesis studies due to its potent direct-acting mutagenicity in bacterial assays and distinct metabolic activation pathway [3].

Why 1,3-Dinitropyrene Cannot Be Replaced by 1,6- or 1,8-Dinitropyrene in Mechanistic and Bioactivation Studies


Substituting 1,3-dinitropyrene with its more potent isomers, 1,6- or 1,8-dinitropyrene, is scientifically invalid due to fundamentally different nitroreduction pathways, enzyme dependencies, and metabolic outcomes. 1,3-DNP's activation is predominantly catalyzed by the 'classical' oxygen-sensitive nitroreductase, whereas 1,6- and 1,8-DNP are primarily reduced by a distinct two-electron transfer mechanism involving different enzymes [1]. This divergence in bioactivation translates directly to differential genotoxic potency in mammalian cells and distinct DNA adduct profiles in vivo [2], making it essential to procure the specific isomer for research requiring a compound with a unique, intermediate reactivity profile and a defined pathway for NAD(P)H:quinone oxidoreductase (NQO1)-dependent activation [3].

Quantitative Evidence Guide: Benchmarking 1,3-Dinitropyrene Against Isomeric Analogs for Scientific Procurement


1,3-Dinitropyrene Exhibits Intermediate Mutagenic Potency in Salmonella TA98 Compared to Isomers

In the standard Salmonella typhimurium TA98 Ames assay, 1,3-dinitropyrene (1,3-DNP) demonstrates potent direct-acting mutagenicity with 28,600 revertants/plate, which is intermediate between the more potent 1,8-DNP (75,500 revertants/plate) and the less potent 1-nitropyrene (484 revertants/plate) [1]. This places 1,3-DNP's potency as approximately 1/3rd that of 1,8-DNP but nearly 60 times greater than 1-nitropyrene, establishing it as a key reference compound for calibrating mutagenicity assays [2].

Ames Test Mutagenicity Nitro-PAH Genetic Toxicology

1,3-Dinitropyrene's Mutagenicity is Selectively Diminished in Nitroreductase-Deficient Salmonella Strain TA98NR

The mutagenic activity of 1,3-dinitropyrene is highly dependent on the classical nitroreductase enzyme. In the nitroreductase-deficient strain TA98NR, the potency of 1,3-DNP drops dramatically from 28,600 to 4,900 revertants/plate (a 5.8-fold reduction). This contrasts sharply with 1,6- and 1,8-dinitropyrene, which show no reduction in potency in TA98NR, maintaining ratios of 1.0 [1]. This unique dependency confirms that 1,3-DNP is primarily activated by the 'classical' oxygen-sensitive nitroreductase, a pathway distinct from the nitroreduction of its isomers [2].

Nitroreduction Enzyme Specificity Metabolic Activation Mutagenesis

1,3-Dinitropyrene's Mutagenicity in Mammalian Cells is Marginal and Requires S9-Mediated Activation

In Chinese hamster ovary (CHO) cells, 1,3-dinitropyrene exhibits only marginal direct-acting mutagenicity, in stark contrast to its high potency in bacteria. Its specific mutagenic activity is not quantifiably reported due to its marginal response, whereas 1,6-DNP and 1,8-DNP show definitive mutagenic activities of 8.1 and 21 mutants per 10^6 survivors per μg/mL, respectively [1]. Furthermore, the mutagenicity of 1,3-DNP is enhanced by low concentrations of an Aroclor-1254-induced liver S9 fraction, while the activity of 1,6- and 1,8-DNP is consistently decreased by S9 across all concentrations [2]. This indicates a fundamentally different requirement for and response to mammalian metabolic activation.

Mammalian Cell Mutagenesis CHO Cells HGPRT Assay Metabolic Activation

1,3-Dinitropyrene Reduction is Uniquely Sensitive to Oxygen Inhibition in Cytosolic Systems

In rat liver cytosolic incubations, the nitroreduction of 1,3-dinitropyrene is significantly more sensitive to inhibition by oxygen compared to 1,6- and 1,8-dinitropyrene. Oxygen inhibits the reduction of 1-nitropyrene and 1,3-dinitropyrene to a greater extent than the 1,6- and 1,8-isomers [1]. This differential oxygen sensitivity is a key biochemical marker distinguishing the reductive pathways for 1,3-DNP, which involves redox cycling of the initial nitroanion radical with oxygen, from the more oxygen-insensitive pathways for the other dinitropyrene isomers [2].

Nitroreduction Oxygen Sensitivity Metabolism In Vitro Toxicology

1,3-Dinitropyrene Yields Only Trace DNA Adducts in Mouse Embryo Fibroblasts, Unlike 1,8-Dinitropyrene

In a comparative study using mouse C3H/10T1/2 embryo fibroblasts, exposure to 1,3-dinitropyrene resulted in only trace levels of DNA adduct formation. This is in sharp contrast to 1,8-dinitropyrene, which produced readily detectable DNA adducts in the same cell line [1]. Similarly, while 1,8-DNP was capable of transforming these cells, no transformation was observed with 1-NP, and only trace adducts were observed with 1,3-DNP or 1,6-DNP [2]. This highlights a critical difference in the compound's ability to be metabolized to DNA-reactive intermediates in certain mammalian cell types.

DNA Adducts Carcinogenesis Metabolic Activation Genotoxicity

Validated Application Scenarios for Procuring 1,3-Dinitropyrene in Toxicology and Environmental Research


Calibration and Validation of Bacterial Mutagenicity Assays

Due to its well-characterized, intermediate mutagenic potency in the Salmonella typhimurium TA98 strain (28,600 revertants/plate) and its specific dependency on the classical nitroreductase enzyme, 1,3-dinitropyrene is an ideal reference standard for calibrating Ames test procedures and for validating the nitroreductase activity of bacterial strains. Its use ensures the sensitivity and specificity of the assay for detecting nitroarene mutagens in environmental samples [1].

Mechanistic Studies on Oxygen-Sensitive Nitroreduction Pathways

The pronounced sensitivity of 1,3-dinitropyrene's nitroreduction to oxygen inhibition, in contrast to its isomers, makes it a specific probe for studying the one-electron reduction of nitroaromatics and the role of redox cycling in generating reactive oxygen species and mutagenic intermediates. It is essential for research differentiating between oxygen-sensitive and oxygen-insensitive nitroreductase pathways in both prokaryotic and eukaryotic systems [2].

Investigating the Role of Mammalian S9 in Pro-Mutagen Activation

Given its unique response to mammalian liver S9 fractions—where low concentrations enhance its mutagenicity in mammalian cells—1,3-dinitropyrene is a valuable tool for studying the complex interplay between cytochrome P450-mediated activation and detoxification pathways. This application is critical for understanding why a potent bacterial mutagen exhibits only marginal activity in standard mammalian cell assays [3].

Development of Analytical Methods for Environmental Nitro-PAH Monitoring

As a specific isomer among the environmentally prevalent dinitropyrenes, the procurement of high-purity 1,3-dinitropyrene is essential for developing and validating analytical methods such as HPLC with fluorescence or chemiluminescence detection. Accurate quantification of 1,3-DNP alongside its isomers in air and soil particulates is necessary for source apportionment studies and assessing human exposure to this IARC Group 2B possible carcinogen [4].

Technical Documentation Hub

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